molecular formula C24H27NO6 B11397204 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide

Cat. No.: B11397204
M. Wt: 425.5 g/mol
InChI Key: MVSHBOLMTFLMAX-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide is a complex organic compound with a unique structure that combines a chromen-2-one moiety with a dimethoxyphenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the chromen-2-one core, followed by the introduction of the dimethoxyphenylethyl group through a series of reactions such as alkylation, acylation, and condensation reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the chromen-2-one moiety.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent systems.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide include:

    3,4-Dimethoxyphenethylamine: A related compound with similar structural features but different functional groups.

    N-Acetyl-3,4-dimethoxyphenethylamine: Another compound with a similar core structure but different substituents.

Uniqueness

What sets this compound apart is its unique combination of the chromen-2-one moiety and the dimethoxyphenylethyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H27NO6

Molecular Weight

425.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)acetamide

InChI

InChI=1S/C24H27NO6/c1-14-10-20(30-5)23-15(2)17(24(27)31-21(23)11-14)13-22(26)25-9-8-16-6-7-18(28-3)19(12-16)29-4/h6-7,10-12H,8-9,13H2,1-5H3,(H,25,26)

InChI Key

MVSHBOLMTFLMAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NCCC3=CC(=C(C=C3)OC)OC)C)C(=C1)OC

Origin of Product

United States

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